molecular formula C22H20N4O4 B2571667 2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953216-61-0

2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2571667
CAS No.: 953216-61-0
M. Wt: 404.426
InChI Key: OECHBESQXJJRRP-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Scientific Research Applications

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives are highlighted for their broad spectrum of biological activities, making them a key focus in medicinal chemistry. They are recognized for their antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, anti-hypertensive properties, and their use as proton pump inhibitors. The review by Vasuki et al. (2021) emphasizes the significance of benzimidazole derivatives, including Mannich bases of benzimidazole, for their diverse medicinal applications and highlights several synthesis methodologies for these compounds, underscoring their therapeutic potential across a wide array of disease models (Vasuki, Mahadevan, Vijayabaskaran, Mohanapriya, Kosilamani, Balaji, Tamilselvan, & Sambathkumar, 2021).

Imidazole-Based Compounds in Therapeutics

The therapeutic potential of imidazole-based compounds, including their antitumor activity, has been a subject of considerable interest. Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, have been reviewed for their diverse biological properties. These structures are explored for new antitumor drugs and compounds with varying biological activities, showcasing the wide-ranging implications of imidazole and benzimidazole derivatives in drug development and therapeutic interventions (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

S-Arylation of Benzazoles

The S-arylation of 2-mercaptobenzazoles, including benzothiazoles, benzoxazoles, and benzimidazoles, represents a critical synthesis strategy for developing compounds with varied biological and pharmacological properties. This review by Vessally et al. (2018) covers significant advances in the synthesis of 2-arylthio-benzazoles, underscoring the methodological diversity and the broad applicability of these compounds in generating pharmacologically active agents (Vessally, Mohammadi, Hosseinian, Didehban, & Edjlali, 2018).

Properties

IUPAC Name

2,6-dimethoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-17-5-4-6-18(29-2)21(17)22(27)23-15-9-7-14(8-10-15)16-13-26-19(24-16)11-12-20(25-26)30-3/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECHBESQXJJRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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